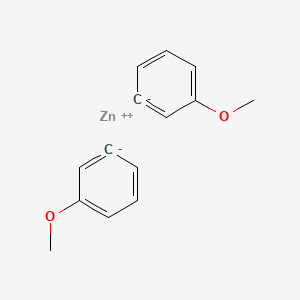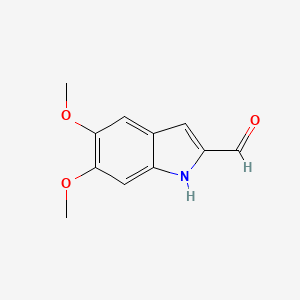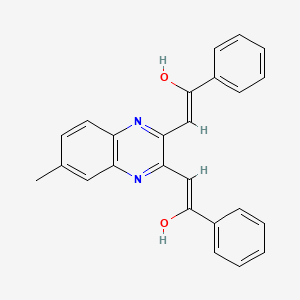
zinc;methoxybenzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
. It consists of a benzene ring substituted with a methoxy group (-OCH3). This compound is widely used as an intermediate in organic synthesis and has various applications in chemistry, biology, medicine, and industry.
Synthetic Routes and Reaction Conditions:
Vapor-phase Alkylation: Anisole can be synthesized by the vapor-phase alkylation of phenol with methanol in the presence of a commercial NaX zeolite catalyst.
Solvent Extraction and Multicomponent Distillation: The synthesized anisole is separated from the reaction mixture containing o-cresol, p-cresol, p-xylene, unreacted methanol, and phenol.
Industrial Production Methods:
Batch Process: Anisole is produced in batches using the vapor-phase alkylation method.
Continuous Process: Continuous production methods involve the use of fixed-bed reactors with zeolite catalysts to ensure consistent quality and yield.
Types of Reactions:
Oxidation: Anisole can be oxidized to form benzoic acid using oxidizing agents like potassium permanganate (KMnO4).
Reduction: Reduction of anisole can lead to the formation of methoxybenzyl alcohol using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: Electrophilic aromatic substitution reactions, such as nitration and halogenation, can occur on the benzene ring of anisole.
Common Reagents and Conditions:
Oxidation: KMnO4, H2O2, and other oxidizing agents.
Reduction: LiAlH4, NaBH4, and other reducing agents.
Substitution: Concentrated HNO3 for nitration, Br2 for bromination, and FeCl3 as a catalyst for halogenation.
Major Products Formed:
Oxidation: Benzoic acid.
Reduction: Methoxybenzyl alcohol.
Substitution: Nitroanisole, bromoanisole, and chloroanisole.
Applications De Recherche Scientifique
Anisole is extensively used in scientific research due to its versatile chemical properties. Some of its applications include:
Chemistry: Anisole is used as a solvent and intermediate in the synthesis of various organic compounds.
Biology: It serves as a substrate in biochemical assays and studies involving enzyme activity.
Medicine: Anisole derivatives are explored for their potential therapeutic properties, including anti-inflammatory and antioxidant effects.
Industry: Anisole is utilized in the production of fragrances, flavors, and pharmaceuticals.
Mécanisme D'action
Anisole is structurally similar to other methoxy-substituted benzene derivatives, such as vanillin and eugenol . While these compounds share the methoxy group, they differ in their additional functional groups and resulting properties. Anisole is unique in its relatively simple structure and wide range of applications in organic synthesis and industrial processes.
Comparaison Avec Des Composés Similaires
Vanillin: 4-hydroxy-3-methoxybenzaldehyde.
Eugenol: 4-allyl-2-methoxyphenol.
Anethole: 1-methoxy-3-(prop-1-enyl)benzene.
Propriétés
Numéro CAS |
684215-27-8 |
|---|---|
Formule moléculaire |
C14H14O2Zn |
Poids moléculaire |
279.6 g/mol |
Nom IUPAC |
zinc;methoxybenzene |
InChI |
InChI=1S/2C7H7O.Zn/c2*1-8-7-5-3-2-4-6-7;/h2*2-3,5-6H,1H3;/q2*-1;+2 |
Clé InChI |
KMXMLIDJLWYDSV-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC=C[C-]=C1.COC1=CC=C[C-]=C1.[Zn+2] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-[(Benzyloxy)carbonyl]-L-phenylalanyl-L-alanylglycyl-L-leucine](/img/structure/B15158473.png)


![4-[(4-Ethenyl-2-fluorophenyl)ethynyl]-2,6-difluorobenzonitrile](/img/structure/B15158493.png)
![8-{[4,5-Dihydroxy-6-(hydroxymethyl)-3-{[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy}oxan-2-yl]oxy}-5,7-dihydroxy-2-(4-hydroxyphenyl)chromen-4-one](/img/structure/B15158504.png)


![4-[2-(Diethylamino)propoxy]-3,5-dimethylphenol](/img/structure/B15158522.png)
![1-Oxaspiro[4.5]dec-6-en-2-one, 4,4,8-trimethyl-, (5S,8R)-](/img/structure/B15158529.png)
![1-[4-(Methanesulfonyl)phenyl]-3-(3,4,5-trimethoxyphenyl)prop-2-en-1-one](/img/structure/B15158532.png)


![(3aR,6aS)-5-(3-fluorophenyl)-2,3,3a,4,6,6a-hexahydro-1H-pyrrolo[3,4-c]pyrrole](/img/structure/B15158554.png)
